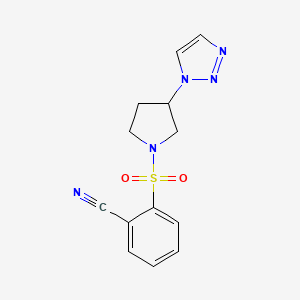
2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule that contains a 1,2,3-triazole ring and a pyrrolidine ring, both of which are common structures in medicinal chemistry . The 1,2,3-triazole ring is a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The compound also contains a sulfonyl group (-SO2-) and a nitrile group (-CN), which are common functional groups in organic chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring and the pyrrolidine ring in separate steps, followed by the introduction of the sulfonyl and nitrile groups. The 1,2,3-triazole ring can be formed via a copper-catalyzed click reaction of azides with alkynes . The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and pyrrolidine rings, as well as the sulfonyl and nitrile groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1,2,3-triazole and pyrrolidine rings, as well as the sulfonyl and nitrile groups. The 1,2,3-triazole ring is known to participate in various reactions, including nucleophilic substitutions and reductions . The pyrrolidine ring can undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,3-triazole and pyrrolidine rings, as well as the sulfonyl and nitrile groups, would likely result in a compound with high polarity and potential for hydrogen bonding .科学的研究の応用
- Researchers have explored the potential of this compound as a drug candidate. Computational studies predict its interaction with acetylcholinesterase (AChE), a target relevant for developing therapies against neurodegenerative diseases like Alzheimer’s .
- Further research could explore its use in formulations for explosives or propellants, considering its stability and insensitivity .
- Researchers have employed related benzo[d][1,2,3]triazole derivatives as efficient ligands in palladium-catalyzed reactions .
Drug Discovery and Development
Energetic Materials
Catalysis and Ligand Design
Anticancer Agents
作用機序
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been reported to interact with various biological targets . For instance, 1,2,3-triazole derivatives have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Mode of Action
It’s known that the 1,2,3-triazole ring is a structural fragment that can form hydrogen bonds, which is important for binding with biological targets . This suggests that the compound might interact with its targets through hydrogen bonding.
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that the compound might affect multiple biochemical pathways related to these activities.
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties . This suggests that the compound might have favorable ADME properties that impact its bioavailability.
Result of Action
Similar compounds with a 1,2,3-triazole ring have been reported to exhibit various biological activities . This suggests that the compound might have diverse molecular and cellular effects depending on its specific targets and mode of action.
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental conditions . This suggests that environmental factors might also influence the action, efficacy, and stability of this compound.
Safety and Hazards
将来の方向性
The future directions for research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Given the wide range of activities exhibited by 1,2,3-triazole-containing compounds, this compound could be a promising candidate for drug discovery .
特性
IUPAC Name |
2-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c14-9-11-3-1-2-4-13(11)21(19,20)17-7-5-12(10-17)18-8-6-15-16-18/h1-4,6,8,12H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZBZCSTPHXGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

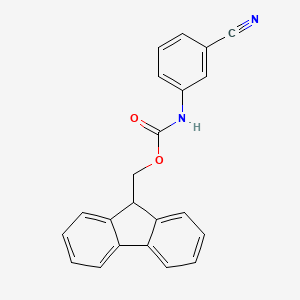
![5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2421395.png)
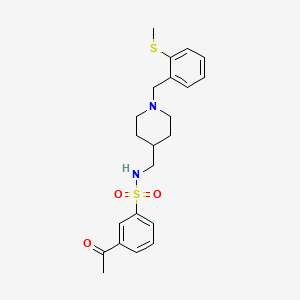
![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2421397.png)

![3-[(Ethylamino)methyl]benzamide hydrochloride](/img/structure/B2421399.png)
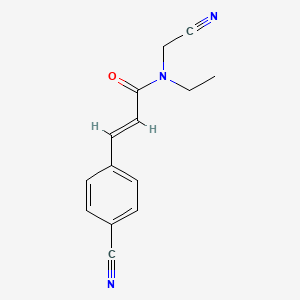
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2421402.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide](/img/structure/B2421408.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2421411.png)
![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)
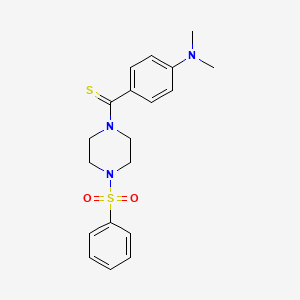
![ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate](/img/structure/B2421417.png)